molecular formula C14H20Cl2N4O B3251462 3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride CAS No. 2095411-27-9

3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride

Cat. No. B3251462
CAS RN: 2095411-27-9
M. Wt: 331.2
InChI Key: OIMFWPNXUVRRJY-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N4O and its molecular weight is 331.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Tuberculostatic Activity

The compound is related to a class of chemicals that have been synthesized and tested for their tuberculostatic activity. Although not the exact compound, similar structures, such as 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, have shown in vitro activity against tuberculosis with minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml. This suggests the potential for 3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride and related structures to contribute to tuberculosis research and treatment strategies (Foks et al., 2004).

Antimicrobial and Antibacterial Studies

Research has demonstrated that compounds bearing the 1,3,4-oxadiazole structure, specifically those with piperidine or pyrrolidine rings, possess significant antimicrobial and antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests a potential application of this compound in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Research

The structural motif of 1,3,4-oxadiazole, as found in the compound , is known for its biological activities, including anticancer properties. Synthesized 1,3,4-oxadiazole derivatives have been evaluated for their anticancer potential, with some demonstrating promising activity against various cancer cell lines. This highlights the potential of this compound in cancer research, particularly in the synthesis of novel anticancer agents (Redda & Gangapuram, 2007).

properties

IUPAC Name

3-(4-methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c1-10-2-7-16-12(8-10)14-17-13(19-18-14)9-11-3-5-15-6-4-11;;/h2,7-8,11,15H,3-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMFWPNXUVRRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NOC(=N2)CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 3
3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 4
3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 5
3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride

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